molecular formula C27H36N2O2S B3057926 Benzenesulfonamide, 4-dodecyl-N-8-quinolinyl- CAS No. 86408-27-7

Benzenesulfonamide, 4-dodecyl-N-8-quinolinyl-

Cat. No.: B3057926
CAS No.: 86408-27-7
M. Wt: 452.7 g/mol
InChI Key: YQILURFFNKWIJC-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-dodecyl-N-8-quinolinyl- is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a benzenesulfonamide group attached to a dodecyl chain and a quinolinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-dodecyl-N-8-quinolinyl- typically involves multiple steps, starting with the preparation of the benzenesulfonamide coreThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-dodecyl-N-8-quinolinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce sulfonic acids. Substitution reactions can lead to a variety of derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-dodecyl-N-8-quinolinyl- involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing its

Properties

IUPAC Name

4-dodecyl-N-quinolin-8-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O2S/c1-2-3-4-5-6-7-8-9-10-11-14-23-18-20-25(21-19-23)32(30,31)29-26-17-12-15-24-16-13-22-28-27(24)26/h12-13,15-22,29H,2-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQILURFFNKWIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546728
Record name 4-Dodecyl-N-(quinolin-8-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86408-27-7
Record name 4-Dodecyl-N-(quinolin-8-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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